1-nitro-2-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine
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Overview
Description
ERK Inhibitor III is a small molecule inhibitor that targets the extracellular signal-regulated kinase (ERK) pathway. This pathway is a crucial component of the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates various cellular processes such as proliferation, differentiation, and survival. ERK Inhibitor III is primarily used in research to study the role of ERK signaling in cancer and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ERK Inhibitor III involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield. Generally, the synthesis involves the use of organic solvents, catalysts, and reagents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of ERK Inhibitor III typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: ERK Inhibitor III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
ERK Inhibitor III has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of ERK inhibitors.
Biology: Investigates the role of ERK signaling in cellular processes such as proliferation and differentiation.
Medicine: Explores the potential therapeutic applications of ERK inhibition in cancer and other diseases.
Industry: Utilized in the development of new drugs targeting the ERK pathway.
Mechanism of Action
ERK Inhibitor III can be compared with other ERK inhibitors such as SCH772984, ravoxertinib, LY3214996, ulixertinib, and VX-11e. Each of these compounds has unique properties and mechanisms of action. For example, SCH772984 and VX-11e are known for their high selectivity and potency, while LY3214996 and ulixertinib are effective in overcoming resistance to other inhibitors .
Comparison with Similar Compounds
Properties
Molecular Formula |
C12H10N6O5 |
---|---|
Molecular Weight |
318.25 g/mol |
IUPAC Name |
1-nitro-2-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine |
InChI |
InChI=1S/C12H10N6O5/c13-12(16-18(21)22)15-14-7-10-4-5-11(23-10)8-2-1-3-9(6-8)17(19)20/h1-7H,(H3,13,15,16)/b14-7- |
InChI Key |
RODAAYVFYDKHGT-AUWJEWJLSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N\N=C(/N)\N[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NN=C(N)N[N+](=O)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.